molecular formula C24H24N2O4S B13372948 N-{4-methyl-2-[[(4-methylphenyl)sulfonyl](2-oxo-2-phenylethyl)amino]phenyl}acetamide

N-{4-methyl-2-[[(4-methylphenyl)sulfonyl](2-oxo-2-phenylethyl)amino]phenyl}acetamide

Cat. No.: B13372948
M. Wt: 436.5 g/mol
InChI Key: YMKHHXUKPWJJMU-UHFFFAOYSA-N
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Description

N-{4-methyl-2-[(4-methylphenyl)sulfonylamino]phenyl}acetamide is an organic compound with a complex structure that includes sulfonyl, phenyl, and acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{4-methyl-2-[(4-methylphenyl)sulfonylamino]phenyl}acetamide typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with 2-oxo-2-phenylethylamine to form an intermediate sulfonamide. This intermediate is then reacted with 4-methyl-2-aminophenylacetamide under controlled conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions: N-{4-methyl-2-[(4-methylphenyl)sulfonylamino]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbonyl group in the 2-oxo-2-phenylethyl moiety can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce alcohol derivatives.

Scientific Research Applications

N-{4-methyl-2-[(4-methylphenyl)sulfonylamino]phenyl}acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-{4-methyl-2-[(4-methylphenyl)sulfonylamino]phenyl}acetamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to inhibit bacterial enzymes, while its anti-inflammatory effects could be related to the inhibition of cyclooxygenase (COX) enzymes, similar to other nonsteroidal anti-inflammatory drugs (NSAIDs).

Comparison with Similar Compounds

  • 4-Methyl-N-{2-[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)disulfanyl]phenyl}benzenesulfonamide
  • 4-Methyl-N-{2-[(E)-({2-[(Z)-(2-{[(4-methylphenyl)sulfonyl]amino}benzylidene)amino]ethyl}imino)methyl]phenyl}benzenesulfonamide

Comparison: N-{4-methyl-2-[(4-methylphenyl)sulfonylamino]phenyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H24N2O4S

Molecular Weight

436.5 g/mol

IUPAC Name

N-[4-methyl-2-[(4-methylphenyl)sulfonyl-phenacylamino]phenyl]acetamide

InChI

InChI=1S/C24H24N2O4S/c1-17-9-12-21(13-10-17)31(29,30)26(16-24(28)20-7-5-4-6-8-20)23-15-18(2)11-14-22(23)25-19(3)27/h4-15H,16H2,1-3H3,(H,25,27)

InChI Key

YMKHHXUKPWJJMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)C2=CC=CC=C2)C3=C(C=CC(=C3)C)NC(=O)C

Origin of Product

United States

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